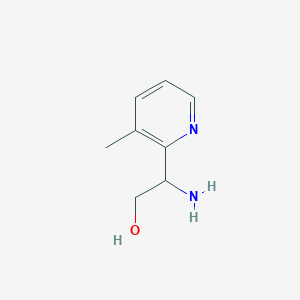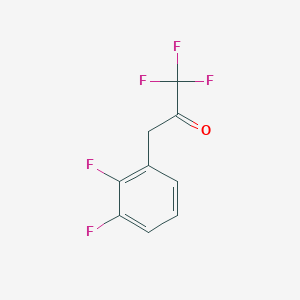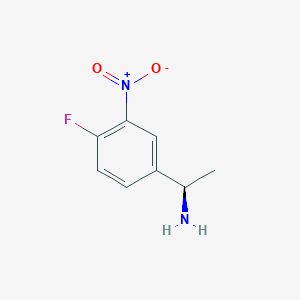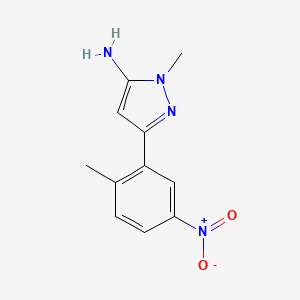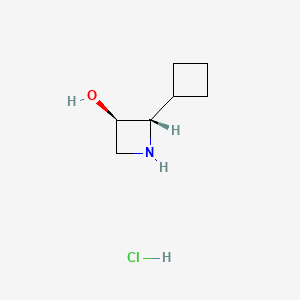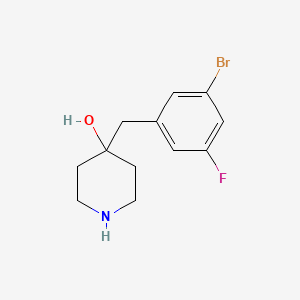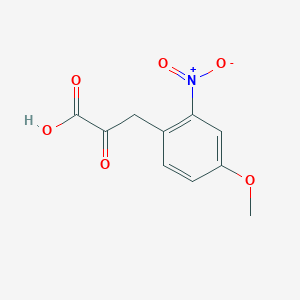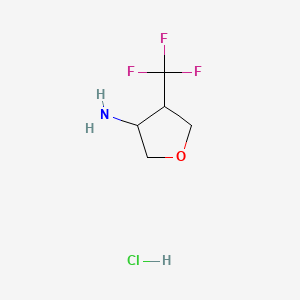
(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(3,4,5-Trimethoxyphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: (S)-1-(3,4,5-Trimethoxyphenyl)ethanone or (S)-1-(3,4,5-Trimethoxyphenyl)acetic acid.
Reduction: (S)-1-(3,4,5-Trimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ethanol moiety may also play a role in its solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,4,5-Trimethoxyphenyl)ethanone
- (S)-1-(3,4,5-Trimethoxyphenyl)acetic acid
- (S)-1-(3,4,5-Trimethoxyphenyl)ethane
Uniqueness
(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is unique due to the presence of both the ethanol moiety and the trimethoxy-substituted phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3/t7-/m0/s1 |
InChI Key |
IONRJSKJWDOGAY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


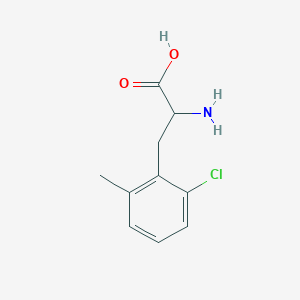
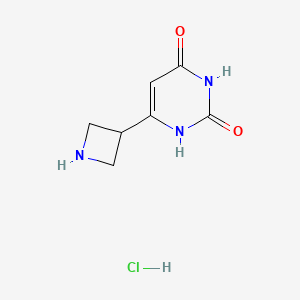
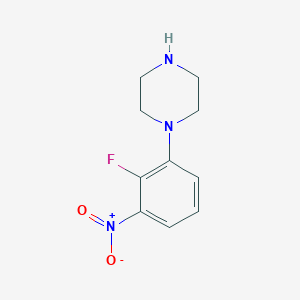
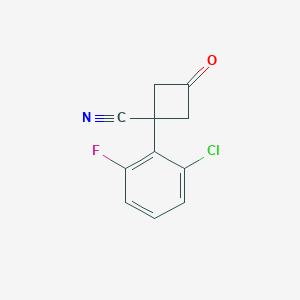
amine](/img/structure/B15321848.png)
